molecular formula C8H7F5O2S B1455907 2-Methyl-5-(pentafluorosulfur)benzoic acid CAS No. 623943-54-4

2-Methyl-5-(pentafluorosulfur)benzoic acid

Cat. No. B1455907
M. Wt: 262.2 g/mol
InChI Key: HSIPIUUYFOAFKK-UHFFFAOYSA-N
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Description

2-Methyl-5-(pentafluorosulfur)benzoic acid is a chemical compound with the molecular formula C8H7F5O2S . It has a molecular weight of 262.2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-5-(pentafluoro-lambda~6~-sulfanyl)benzoic acid . The InChI code is 1S/C8H7F5O2S/c1-5-2-3-6(4-7(5)8(14)15)16(9,10,11,12)13/h2-4H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

2-Methyl-5-(pentafluorosulfur)benzoic acid is a solid at room temperature .

Scientific Research Applications

Spectrophotometric Analysis

Benzoic acid derivatives like 2-(2-thiazolylazo)-4-methyl-5-(sulfomethylamino)benzoic acid have been used in spectrophotometric analysis, particularly for the sensitive and selective determination of metals such as cobalt. This indicates a potential use of similar compounds in analytical chemistry for detecting and quantifying metal ions (Wada, Ishizuki, & Nakagawa, 1982).

Stress Tolerance in Plants

Studies suggest that benzoic acid and its derivatives play a significant role in inducing multiple stress tolerance in plants, including tolerance to heat, drought, and chilling. The benzoic acid portion in molecules such as sulfosalicylic acid and methyl salicylic acid seems to be crucial for this activity, hinting at possible agricultural applications (Senaratna et al., 2004).

Material Synthesis and Catalysis

Benzoic acid derivatives are integral in synthesizing novel materials with specific functions. For instance, MOFs (Metal-Organic Frameworks) involving benzoic acid derivatives exhibit unique properties like enhanced catalytic efficiency and gas sorption, valuable in various industrial and environmental applications (Wu et al., 2017).

Organic Chemistry and Antimicrobial Activity

In organic chemistry, benzoic acid derivatives are used to synthesize heterocyclic compounds, some of which demonstrate antimicrobial activity. This suggests potential pharmaceutical or biotechnological applications (Mistry & Desai, 2005).

Aerogel Synthesis

Benzoic acid derivatives, through catalysis, contribute to creating organic aerogels, a class of materials known for their porosity, light weight, and insulation properties. These materials can have applications in sensors, insulators, and other advanced technological solutions (Peikolainen et al., 2012).

properties

IUPAC Name

2-methyl-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5O2S/c1-5-2-3-6(4-7(5)8(14)15)16(9,10,11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIPIUUYFOAFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(pentafluorosulfur)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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